molecular formula C6H13NO B564392 1-Methyl-4-hydroxypiperidine-d4 CAS No. 1189499-82-8

1-Methyl-4-hydroxypiperidine-d4

Cat. No. B564392
M. Wt: 119.2
InChI Key: BAUWRHPMUVYFOD-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-hydroxypiperidine-d4, also known as 1-Methylpiperidin-2,2,6,6-d4-4-ol, is a chemical compound with the molecular formula C6H9D4NO and a molecular weight of 119.2 . It is used for analytical method development, validation, and quality-controlled applications for abbreviated new drug applications or during the commercial production of Piperidine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-hydroxypiperidine-d4 is represented by the SMILES string: OC1CC([2H])([2H])N©C([2H])([2H])C1 . This indicates the presence of a piperidine ring with a hydroxyl group at the 4th position and a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

1-Methyl-4-hydroxypiperidine-d4 is an off-white viscous oil that is soluble in dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 119.20 .

Scientific Research Applications

Dopamine D4 Receptor Affinity and Selectivity

Research has identified substituted 4-aminopiperidine compounds, structurally related to 1-Methyl-4-hydroxypiperidine-d4, with high in vitro affinity and selectivity for the human dopamine D4 receptor. These compounds, including U-99363E and U-101958, demonstrated significant selectivity over other dopaminergic, serotonergic, and adrenergic receptors, making them potential tools for in vitro investigations requiring selective tagging or blockade of dopamine D4 sites (Schlachter et al., 1997).

Development of Dopamine D4 Receptor-Selective Ligands

Further studies led to the development of RBI-257, a highly potent and selective ligand for dopamine D4 receptors, which demonstrated higher selectivity and potency than its predecessors. This ligand presents a significant advance in the development of probes or radioligands for brain dopamine D4 receptors, indicating a potential application in neuropharmacological research (Kula et al., 1997).

Neuropharmacological Assessment of Potential Dopamine D4 Receptor-Selective Radioligands

In the quest for more effective dopamine D4 receptor-selective radioligands, research has prepared and characterized radiolabeled dopamine D4 receptor-selective agents. Despite certain limitations in regional selectivity and pharmacology, these developments represent an encouraging step towards better dopamine D4 receptor-selective radioligands for neuropharmacological applications (Kula et al., 1999).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of compounds structurally related to 1-Methyl-4-hydroxypiperidine-d4, such as 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This compound has been analyzed using spectroscopy and X-ray crystallography, highlighting its potential in the molecular docking with SHP2 protein, suggesting applications in targeted drug design and biochemistry (Wu et al., 2022).

properties

IUPAC Name

2,2,6,6-tetradeuterio-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676034
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-hydroxypiperidine-d4

CAS RN

1189499-82-8
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-hydroxypiperidine-d4
Reactant of Route 2
1-Methyl-4-hydroxypiperidine-d4
Reactant of Route 3
1-Methyl-4-hydroxypiperidine-d4
Reactant of Route 4
1-Methyl-4-hydroxypiperidine-d4
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-hydroxypiperidine-d4
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-hydroxypiperidine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.